Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate

Description

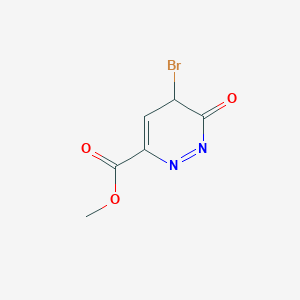

Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate (CAS: 1334499-25-0, molecular formula: C₈H₈BrNO₃) is a brominated pyridazine derivative featuring a six-membered aromatic ring with two adjacent nitrogen atoms (pyridazine core), a bromine substituent at position 5, a ketone group at position 6, and a methyl ester at position 3 . Bromine’s electron-withdrawing nature and the ester group’s hydrolytic stability make it versatile for further functionalization .

Properties

IUPAC Name |

methyl 4-bromo-3-oxo-4H-pyridazine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-6(11)4-2-3(7)5(10)9-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMRWTKCQQYAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(C(=O)N=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate typically involves the bromination of a pyridazine derivative followed by esterification. One common method involves the reaction of 5-bromo-6-hydroxypyridazine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under basic conditions. Common nucleophiles include amines, thiols, and alkoxides.

The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing effects of the adjacent carbonyl group .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis to yield the corresponding carboxylic acid under acidic or basic conditions.

| Conditions | Products | References |

|---|---|---|

| HCl (aqueous, reflux) | 5-Bromo-6-oxo-5,6-dihydropyridazine-3-carboxylic acid | |

| NaOH (aqueous, room temp) | Sodium salt of the carboxylic acid |

Hydrolysis rates depend on the steric and electronic environment of the ester. Acidic conditions typically yield the protonated carboxylic acid, while basic conditions produce salts.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Boronic acids, K₂CO₃, DMF/H₂O | 5-Aryl-6-oxo-5,6-dihydropyridazine-3-carboxylates | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Amines | 5-Aminoaryl derivatives |

These reactions are critical for introducing aromatic or heteroaromatic groups at position 5, expanding the compound’s utility in medicinal chemistry.

Ring Functionalization and Reduction

The pyridazine ring can undergo further modifications, including reduction of the carbonyl group.

| Reagents/Conditions | Products | References |

|---|---|---|

| NaBH₄/MeOH | 6-Hydroxy-5-bromo-5,6-dihydropyridazine derivatives | |

| H₂/Pd-C | Partially reduced pyridazine analogs |

Reduction of the ketone group at position 6 generates secondary alcohols, which can serve as intermediates for further functionalization.

Mechanistic Insights

-

Electronic Effects : The bromine atom and adjacent carbonyl group create an electron-deficient aromatic system, favoring SₙAr reactions .

-

Steric Considerations : The methyl ester at position 3 minimally hinders reactivity at position 5, enabling efficient substitutions.

This compound’s versatility makes it a valuable intermediate for synthesizing bioactive molecules, including enzyme inhibitors and antiviral agents .

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for developing new compounds with desired properties.

Biological Studies

Research indicates that this compound may interact with biological targets such as enzymes and receptors. Its potential as an inhibitor in specific biological pathways is under investigation, which could lead to new therapeutic agents.

Pharmaceutical Applications

Ongoing studies are exploring the compound's efficacy as a pharmaceutical agent. The unique properties conferred by the bromine atom enhance its biological activity, making it a candidate for drug development aimed at treating various diseases .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the carbonyl group are likely key functional groups involved in these interactions, potentially forming covalent bonds or participating in hydrogen bonding with target molecules .

Comparison with Similar Compounds

The structural and functional attributes of Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate can be contextualized against analogous compounds, focusing on heterocyclic core variations, substituent effects, and applications.

Structural Analogues with Pyridazine/Pyridine Cores

Key Observations :

- Pyridazine vs. Pyridine : The pyridazine core (two adjacent N atoms) increases ring strain and electronic deficiency compared to pyridine, enhancing reactivity in nucleophilic substitutions .

- Substituent Effects : Bromine at position 5 (target compound) improves electrophilicity, while fluorine or methoxy groups (e.g., in QV-6769) enhance metabolic stability and binding affinity in drug design .

Ethyl Ester Derivatives with Varied Substituents

highlights ethyl 5-cyano-pyridazine derivatives with aryl substituents (e.g., 3-Cl, 4-OCH₃) and their physicochemical properties:

Comparison with Target Compound :

- Cyano vs. Bromo: The cyano group (CN) in compounds enhances hydrogen-bonding capacity, whereas bromine in the target compound facilitates halogen bonding and Suzuki couplings .

- Ester Groups : Methyl esters (target) hydrolyze faster than ethyl esters (), influencing pharmacokinetics .

Physicochemical and Spectral Data

- Melting Points: Brominated pyridazines (e.g., target compound) typically exhibit higher melting points than chloro or cyano analogues due to bromine’s polarizability and crystal packing efficiency (cf. 12d: 220–223°C vs. 12b: 109–110°C) .

- Spectral Characterization : The target compound’s ¹H NMR would show deshielded protons near Br and the carbonyl group, similar to analogues in .

Biological Activity

Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHBrNO

- Molecular Weight : 233.02 g/mol

- CAS Number : 1591827-38-1

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of dihydropyridazine have shown efficacy against various bacterial strains, suggesting a potential application in treating infections caused by resistant pathogens .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| This compound | Antibacterial | <32 |

| Related Dihydropyridines | Antifungal | <64 |

Anticancer Potential

Compounds in the dihydropyridazine class have been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptotic markers .

Case Study : A study published in the Journal of Medicinal Chemistry reported that a derivative of methyl 5-bromo-6-oxo-5,6-dihydropyridazine exhibited IC50 values ranging from 10 to 30 μM against several cancer cell lines, indicating moderate to high cytotoxicity .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.

- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, leading to disruptions in replication and transcription processes .

- Calcium Channel Modulation : Research indicates that certain derivatives may act as calcium channel blockers, which could contribute to their therapeutic effects in cardiovascular diseases .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses; however, further studies are necessary to fully elucidate its safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate, and how can regioselectivity be controlled?

- Methodological Answer : The compound can be synthesized via cyclocondensation of brominated hydrazine derivatives with β-keto esters. Regioselectivity is influenced by steric and electronic factors at the pyridazine ring. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, as seen in analogous pyridazine derivatives . Thermal cyclization (160–180°C) with ethyl cyanoacetate in the presence of catalytic acids (e.g., acetic acid) ensures formation of the dihydropyridazine core .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural assignment of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methyl ester (δ ~3.9 ppm for CH3, δ ~165 ppm for carbonyl) and the brominated pyridazine ring (δ ~150–160 ppm for C-Br). Coupling patterns distinguish between tautomeric forms .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N) confirm the oxo and conjugated systems .

- MS : Molecular ion peaks ([M+H]+) and fragmentation patterns (e.g., loss of COOCH3 or Br) validate the molecular formula .

Q. What crystallographic strategies are recommended for resolving the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-III for visualization is standard. The bromine atom’s heavy-atom effect aids phasing. Key parameters include:

- Space group determination : Monoclinic systems (e.g., P21/c) are common for similar pyridazine derivatives .

- Hydrogen bonding : Analyze O–H···O/N interactions to confirm the keto-enol tautomerism .

Advanced Research Questions

Q. How do computational methods (DFT, MD) complement experimental data in understanding the compound’s reactivity and tautomeric equilibria?

- Methodological Answer :

- DFT : Optimize geometries at the B3LYP/6-31G(d) level to calculate tautomer stability (e.g., 6-oxo vs. 6-hydroxy forms). Electron localization function (ELF) maps predict sites for electrophilic substitution .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on tautomer populations using AMBER or GROMACS .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer :

- Case Study : If NMR suggests a keto form but X-ray shows enol tautomers, analyze temperature-dependent NMR to detect dynamic equilibria. Cross-validate with IR (C=O vs. O–H stretches) and DSC (phase transitions) .

- Crystallographic Refinement : Use SHELXL’s restraints for disordered atoms and validate with R-factor convergence (<5%) .

Q. What strategies are effective for analyzing hydrogen-bonding networks in co-crystals or polymorphs of this compound?

- Methodological Answer : Apply graph-set analysis (Etter’s formalism) to classify motifs:

- Primary motifs : Chain (C(6)) or dimer (R22(8)) patterns from O–H···O/N interactions .

- Polymorph Screening : Use solvent-drop grinding with co-formers (e.g., carboxylic acids) and monitor via PXRD .

Q. How does the bromine substituent influence the compound’s biological activity, and what SAR studies are feasible?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.